molecular formula C10H18 B1619365 Isocamphane CAS No. 473-19-8

Isocamphane

Cat. No. B1619365
CAS RN: 473-19-8
M. Wt: 138.25 g/mol
InChI Key: XETQTCAMTVHYPO-UHFFFAOYSA-N
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Description

Isocamphane is a chemical compound with the molecular formula C10H18 . It is a bicyclic sesquiterpene found in many plants, particularly in the family of Asteraceae.


Synthesis Analysis

The synthesis of Isocamphane involves the epoxidation of the endocyclic norbornene double bond, leading to a series of epoxy derivatives of this class of terpenic compounds . Another synthesis route involves hydroxylation of the endocyclic double bond of 2-acetyl-3,3-dimethylnorborn-5-ene .


Molecular Structure Analysis

Isocamphane has a molecular formula of C10H18 and an average mass of 138.250 Da . It has three defined stereocenters .


Chemical Reactions Analysis

The chemical reactions involving Isocamphane are primarily related to its synthesis. The epoxidation of the endocyclic norbornene double bond leads to a series of epoxy derivatives . The cleavage of the epoxide bridge of 5,6-epoxy-camphene opens a new access to the fragrance compound 7-syn-hydroxy-camphene via a rearrangement .


Physical And Chemical Properties Analysis

Isocamphane has a molecular weight of 138.25 g/mol, a boiling point of 164.5±0.0 °C at 760 mmHg, and a density of 0.8±0.1 g/cm3 . It is insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and chloroform.

properties

IUPAC Name

2,2,3-trimethylbicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-7-8-4-5-9(6-8)10(7,2)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETQTCAMTVHYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(C2)C1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304812
Record name Isocamphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocamphane

CAS RN

473-19-8
Record name NSC167447
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isocamphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
459
Citations
R Croteau, J Gershenzon, CJ Wheeler… - Archives of biochemistry …, 1990 - Elsevier
… bornane and isocamphane monoterpenes. Additionally, … rangement of the isocamphane to the bornane (camphane) … The transformation of the isocamphane to the bornane ring system …
CT Goetschel - 1962 - search.proquest.com
It has been known for centuries that many plants contain volatile, odoriferous substances, the so called" essential oils". The preparation of such oils as perfumes has been an occupation …
G Buchbauer, S Dominici, HC Rohner… - Monatshefte für Chemie …, 1987 - Springer
The synthesis of 3-(3,3-dimethyl-2-exo-norbornyl)-2-methylprop-2-en-1-ol (3) and of 8-hydroxymethyl-8-methylcamphene (4) is described.3 and4 are analogues of δ-Santalol (1) with …
G Buchbauer - Monatshefte für Chemie/Chemical Monthly, 1978 - Springer
The syntheses of the title compounds are described. A short convergent synthesis leads from camphenilone to isosantalol (4). δ-Santalol (18) can be prepared step by step starting from …
G Buchbauer, G Püspök, A Angermayer… - Monatshefte für Chemie …, 1987 - Springer
The synthesis of 4-(3,3-dimethyl-2-exo-norbornyl)-2-methyl-2-buten-1-ol (5), an analogue of δ-santalol (1) has been described. One route to5 starts with isocamphenilanyl propionic …
G Buchbauer, E Haslinger, W Robien… - Monatshefte für Chemie …, 1983 - Springer
The configuration of camphenilanic acid (1) has been determined by NMR-spectroscopic studies. H-, 13 C-NMR and 2D-shift correlation spectroscopy have been used. The socalled …
G Buchbauer - Arzneimittel-forschung, 1979 - europepmc.org
In a short review the dependence of the activity of isocamphane derivatives on their chemical structure is shown by means of two examples. In the first example--that of drug research--…
Number of citations: 11 europepmc.org
G Buchbauer, A Wolczik - Monatshefte für Chemie/Chemical Monthly, 1983 - Springer
The synthesis of some derivatives of the title compound is described and their odour with respect to structure-activity-relationships in dependence on the species and position of …
G Buchbauer, W Pernold, D Rassl, B Blach - Monatshefte für Chemie …, 1981 - Springer
… the isocamphane bicyclus by a) SeO 2 oxidation of 1-(3,3-Dimethyl-2-exo-norbornyl)-ethanone (5) to the corresponding ketoaldehyde6, b) oxidation of6 to the isocamphane analogous …
G Buchbauer, H Spreitzer, I Bauer, H Knobel - Monatshefte für Chemie …, 1994 - Springer
The synthesis of the valuable terpenic synthon 2-acetyl-3,3-dimethylbicyclo[2.2.1]hept-5-ene is clearly improved concerning the yield and especially the reaction time by applying …

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